

Physicochemical Properties of 5-methoxy-6-(trifluoromethyl)-1H-indole: A Technical Guide

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Compound of Interest

Compound Name: 5-methoxy-6-(trifluoromethyl)-1H-indole

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Introduction

5-methoxy-6-(trifluoromethyl)-1H-indole is a substituted indole derivative of significant interest in medicinal chemistry. Its structural motifs, a methoxy group and a trifluoromethyl group on the indole scaffold, impart unique electronic and lipophilic properties. This compound serves as a crucial intermediate in the synthesis of pharmacologically active molecules, notably as a reactant for the preparation of selective 5-HT2C and 5-HT2B receptor antagonists. Understanding its physicochemical properties is fundamental for its application in drug design, synthesis optimization, and formulation development. This guide provides a comprehensive overview of the known physicochemical data, details standard experimental protocols for their determination, and visualizes relevant synthetic and biological pathways.

Core Physicochemical Properties

The properties of **5-methoxy-6-(trifluoromethyl)-1H-indole** are summarized below. While some experimental data is available, other values are based on computational models, providing a predictive baseline for experimental design.

Property	Value	Source
Molecular Formula	C ₁₀ H ₈ F ₃ NO	
Molecular Weight	215.17 g/mol	[1]
Physical Form	Solid	
Melting Point	104-105 °C	
Boiling Point	Data not available	
Computed LogP (XLogP3)	2.9	[1]
Experimental LogP	Data not available	
pKa	Data not available	
Solubility	Data not available; expected to be soluble in organic solvents. [2]	
SMILES String	COc1cc2cc[nH]c2cc1C(F)(F)F	
InChI Key	KNMAZUXTEPXOM- UHFFFAOYSA-N	
CAS Number	178896-78-1	

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These represent standard and widely accepted laboratory procedures.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity.[\[3\]](#) Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.

Methodology:

- Sample Preparation: A small amount of the dry, crystalline **5-methoxy-6-(trifluoromethyl)-1H-indole** is finely powdered. The open end of a glass capillary tube is pressed into the powder and tapped gently to pack a 1-2 mm column of the sample at the sealed end.[4][5]
- Apparatus Setup: The capillary tube is placed into a melting point apparatus (e.g., a Mel-Temp or Thiele tube) and attached to a thermometer.[4]
- Heating: The apparatus is heated slowly, at a rate of approximately 2°C per minute, as the temperature approaches the expected melting point. For an unknown compound, a rapid initial determination can be performed to find an approximate range, followed by a more careful measurement.[3]
- Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point.[6]

Octanol-Water Partition Coefficient (LogP) Determination (Shake-Flask Method)

The partition coefficient (P) or its logarithm (LogP) is a measure of a compound's lipophilicity, which is crucial for predicting its pharmacokinetic properties, such as absorption and distribution. The shake-flask method is the traditional and most reliable technique.[7]

Methodology:

- Solvent Preparation: n-Octanol and an aqueous buffer (typically phosphate-buffered saline at pH 7.4 to represent physiological conditions) are mutually saturated by mixing them vigorously and allowing the phases to separate for at least 24 hours.[8][9]
- Sample Preparation: A stock solution of **5-methoxy-6-(trifluoromethyl)-1H-indole** is prepared in a suitable solvent (e.g., DMSO). An aliquot of this stock is added to a mixture of the pre-saturated n-octanol and aqueous buffer.[8]
- Equilibration: The mixture is agitated (e.g., by rotator or shaker) for a sufficient time (typically 1-24 hours) to allow the compound to partition between the two phases and reach equilibrium.[8][9]

- Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
- Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).^[9]
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.^[7]

Acid Dissociation Constant (pKa) Determination (Potentiometric Titration)

The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH. Potentiometric titration is a common and accurate method for its determination.^[10]

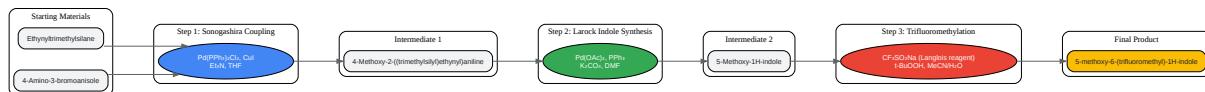
Methodology:

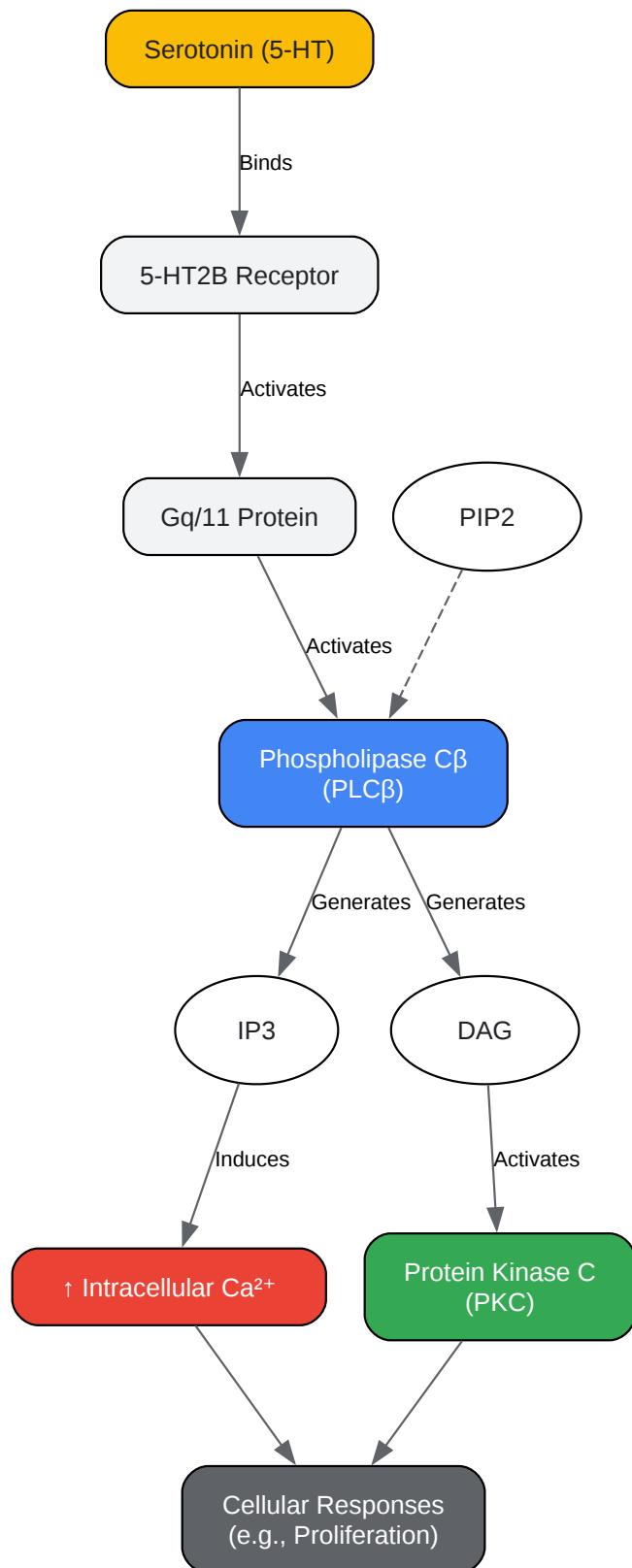
- Solution Preparation: A precise amount of **5-methoxy-6-(trifluoromethyl)-1H-indole** is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent (like methanol or DMSO) to ensure solubility. The ionic strength of the solution is kept constant using a background electrolyte like KCl.^[11]
- Titration Setup: A calibrated pH electrode is immersed in the sample solution. The solution is stirred continuously.^[10]
- Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added to the sample solution in small, precise increments using a burette.^[11]
- Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate at each step.^[11]
- Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The inflection point(s) of this curve correspond to the equivalence point(s). The pKa is determined from the pH at the half-equivalence point.^[10]

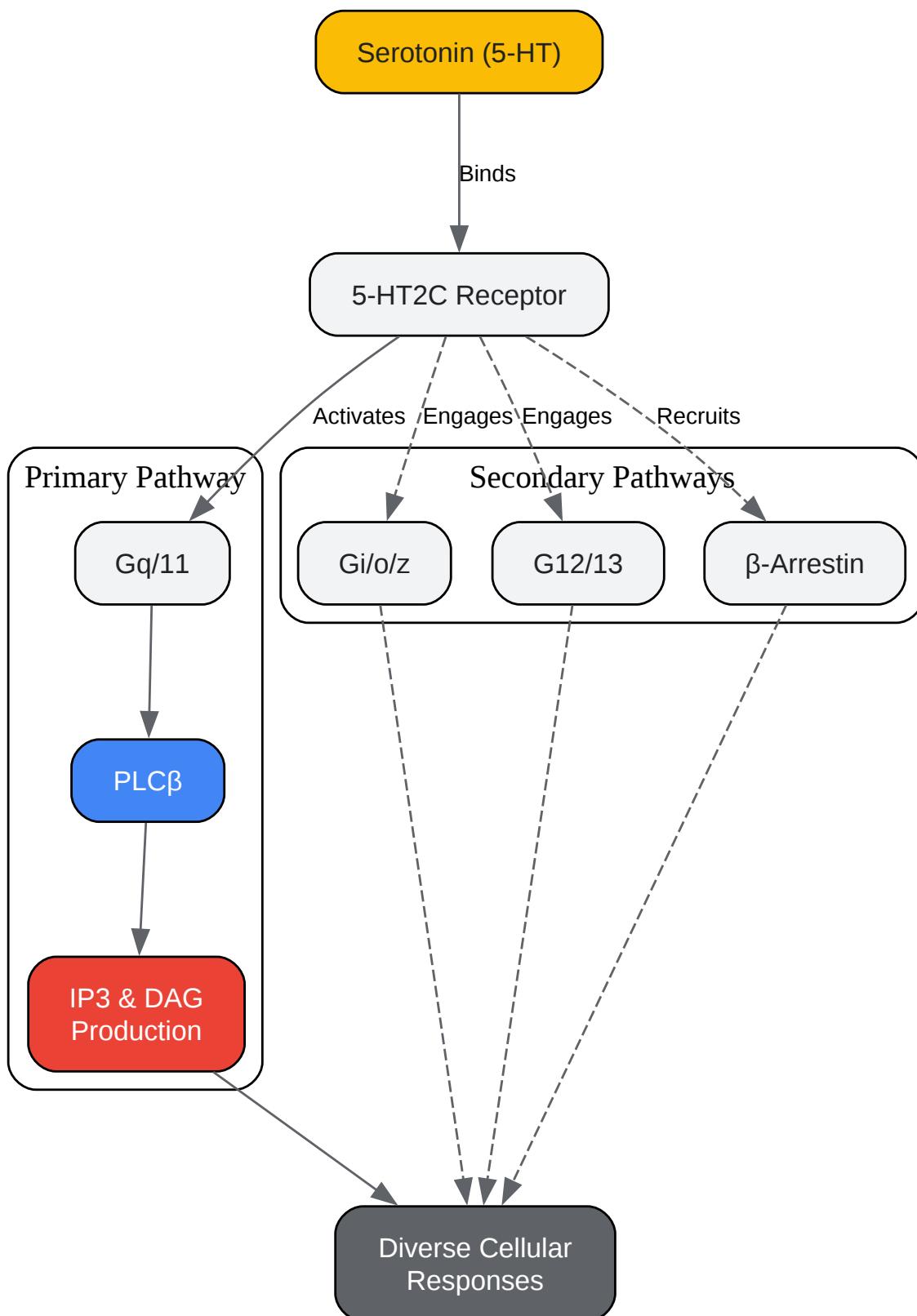
Synthesis and Biological Pathways

Generalized Synthetic Workflow

While a specific, published synthesis protocol for **5-methoxy-6-(trifluoromethyl)-1H-indole** is not readily available, a plausible synthetic route can be constructed based on established indole synthesis methodologies. The following workflow illustrates a potential multi-step synthesis starting from common chemical precursors.





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